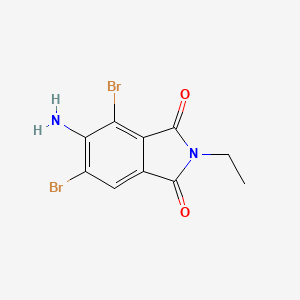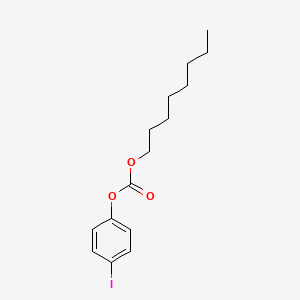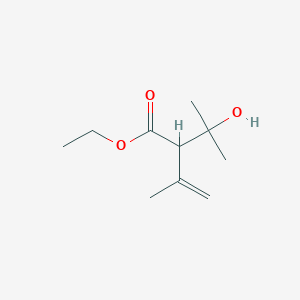![molecular formula C11H13NO7 B14619942 [(5-Nitrofuran-2-yl)-propanoyloxymethyl] propanoate CAS No. 59163-42-7](/img/structure/B14619942.png)
[(5-Nitrofuran-2-yl)-propanoyloxymethyl] propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(5-Nitrofuran-2-yl)-propanoyloxymethyl] propanoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound, in particular, has a nitrofuran moiety, which is known for its antimicrobial properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Nitrofuran-2-yl)-propanoyloxymethyl] propanoate typically involves the esterification of 5-nitrofuran-2-carboxylic acid with propanoic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and catalyst concentration is common. The final product is typically purified using large-scale distillation or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitrofuran moiety can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Ammonia or primary amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the nitrofuran moiety.
Reduction: Amino derivatives of the compound.
Substitution: Amides or alcohol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[(5-Nitrofuran-2-yl)-propanoyloxymethyl] propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial properties due to the presence of the nitrofuran moiety.
Medicine: Potential use in the development of new antimicrobial agents.
Industry: Used in the production of fragrances and flavorings due to its ester functionality.
Mécanisme D'action
The antimicrobial activity of [(5-Nitrofuran-2-yl)-propanoyloxymethyl] propanoate is primarily due to the nitrofuran moiety. The compound exerts its effects by interfering with the bacterial DNA synthesis and repair mechanisms. The nitrofuran group undergoes reduction within the bacterial cell, leading to the formation of reactive intermediates that cause DNA damage and inhibit bacterial growth.
Comparaison Avec Des Composés Similaires
[(5-Nitrofuran-2-yl)-propanoyloxymethyl] propanoate can be compared with other nitrofuran derivatives such as nitrofurantoin and nitrofurazone. These compounds also possess antimicrobial properties but differ in their specific applications and efficacy. For example:
Nitrofurantoin: Commonly used as an antibiotic for urinary tract infections.
Nitrofurazone: Used as a topical antibacterial agent.
The uniqueness of this compound lies in its ester functionality, which can be exploited for various synthetic applications and modifications.
Propriétés
Numéro CAS |
59163-42-7 |
|---|---|
Formule moléculaire |
C11H13NO7 |
Poids moléculaire |
271.22 g/mol |
Nom IUPAC |
[(5-nitrofuran-2-yl)-propanoyloxymethyl] propanoate |
InChI |
InChI=1S/C11H13NO7/c1-3-9(13)18-11(19-10(14)4-2)7-5-6-8(17-7)12(15)16/h5-6,11H,3-4H2,1-2H3 |
Clé InChI |
CXMOCYBDLXOVJC-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)OC(C1=CC=C(O1)[N+](=O)[O-])OC(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-[3-(2,2-Diethoxyethyl)-2,2-dimethylcyclobutyl]ethan-1-one](/img/structure/B14619917.png)
![N-[(Benzyloxy)carbonyl]-L-leucyl-N-methyl-L-phenylalaninamide](/img/structure/B14619932.png)


![O-[2-(Dimethylamino)ethyl] butylcarbamothioate](/img/structure/B14619946.png)
